2-Amino-4,4-difluoropentanoic acid;hydrochloride
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Overview
Description
2-Amino-4,4-difluoropentanoic acid;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2·HCl. It is a derivative of pentanoic acid, featuring two fluorine atoms at the fourth carbon and an amino group at the second carbon. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-difluoropentanoic acid;hydrochloride typically involves the introduction of fluorine atoms into the pentanoic acid backbone. One common method involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resulting intermediate is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and nickel(II) complexes can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluoropentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
2-Amino-4,4-difluoropentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4,4-difluoropentanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with protein-protein interactions, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Similar structure but with three fluorine atoms.
2-Amino-4,4-difluorobutanoic acid: Similar structure but with a shorter carbon chain.
2-Amino-3,3-difluoropentanoic acid: Similar structure but with fluorine atoms at the third carbon.
Uniqueness
2-Amino-4,4-difluoropentanoic acid;hydrochloride is unique due to its specific fluorination pattern and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-amino-4,4-difluoropentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-5(6,7)2-3(8)4(9)10;/h3H,2,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHBHFNOWUKJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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